3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate - 2386-87-0

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Catalog Number: EVT-318899
CAS Number: 2386-87-0
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, often referred to as ERL-4221 in commercial contexts, is a cycloaliphatic epoxy resin monomer. [, , , ] It is characterized by its low viscosity, making it suitable for applications requiring high filler loading. [] This compound plays a crucial role in scientific research, particularly in the development of polymers and composite materials.

Synthesis Analysis

Although the provided papers do not elaborate on the specific synthesis methods for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, they frequently mention its use as a commercially available starting material. [] This suggests that established industrial synthesis procedures exist.

Molecular Structure Analysis

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate primarily undergoes ring-opening polymerization reactions. [, ] These reactions are often initiated by cationic catalysts or photoinitiators. The epoxy rings open, leading to the formation of ether linkages and the creation of a cross-linked polymer network. [] The specific reaction conditions, such as catalyst type and temperature, significantly impact the polymerization kinetics and the final properties of the resulting polymer. [, ]

Mechanism of Action

The mechanism of action for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate primarily revolves around the ring-opening polymerization of its epoxy groups. [] Depending on the initiator used, the mechanism can be cationic or radical in nature. In cationic polymerization, a cationic species attacks the epoxy ring, initiating ring-opening and generating a new cationic site for further propagation. [] This process continues, incorporating more monomer units into the growing polymer chain and ultimately forming a cross-linked network.

Physical and Chemical Properties Analysis
  • Low Viscosity: Enables high filler loading for composite materials. []
  • Transparency: Makes it suitable for optical applications like LED encapsulation. []
  • Thermal Stability: Contributes to the development of materials with high glass transition temperatures (Tg). [, , , , ]
  • Mechanical Strength: Influences the tensile strength and toughness of the cured epoxy networks. [, , , ]

Modification with other compounds can further enhance these properties. For example, incorporating cycloaliphatic-epoxy oligosiloxane improves fracture toughness and reduces water absorption. []

Applications
  • LED Encapsulation: Its transparency and thermal stability make it suitable for LED encapsulants, ensuring efficient light transmission and long-term performance. []
  • Dental Restorations: It can be used in resin-based dental restoration materials, where its ability to form cross-linked networks is valuable. []
  • Transparent Flexible Coatings: Its potential to form flexible and transparent films makes it attractive for coating applications, especially when combined with bio-based materials like soybean oil. [, ]
  • Low CTE Thermoset Composites: By combining it with nanosilica particles, materials with a low coefficient of thermal expansion (CTE) can be achieved. []
  • 3D/4D Printing: Its photopolymerization capabilities, especially in the presence of specific photoinitiators and fillers like zeolites, make it suitable for 3D and 4D printing technologies. []
  • Flame Retardant Materials: It serves as a base resin in the development of flame-retardant epoxy composites when combined with phosphorus–nitrogen–silicon flame retardants. []

4,4′-Bis(4-oxyphenoxy)benzophenone diglycidyl ether (DGEEK)

Compound Description: DGEEK is an aromatic epoxy resin characterized by the presence of ether-ether-ketone groups within its structure. []

Relevance: DGEEK was investigated as a blending agent with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAE) to modify the thermal properties of the resulting epoxy network. Increasing the mole fraction of DGEEK in the blend led to a decrease in curing peak temperature and curing activation energy. []

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAE)

Relevance: CAE serves as a basis for comparison with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate in several studies. The impact of blending other compounds, such as DGEEK, on CAE's properties like glass transition temperature and thermal stability has been explored. []

Compound Description: These compounds contain active hydroxyl groups and are designed to improve compatibility with epoxy resins. []

Relevance: DPP-Si and PSAP were investigated for their flame-retardant properties when incorporated into 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. Both compounds significantly enhanced the flame retardancy of the epoxy, likely due to the formation of a compact and coherent char layer during burning. []

1,3-Bis(phenylamino)squaraine

Compound Description: This compound acts as a photosensitizer in photopolymerization reactions. []

Relevance: 1,3-Bis(phenylamino)squaraine was used with co-initiators to initiate both radical and cationic photopolymerization of various monomers, including 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. The research explored the kinetics of these photopolymerization processes and the influence of co-initiator structure on the reaction. []

Titanium Dioxide (TiO2)

Compound Description: TiO2 nanoparticles are commonly employed as reinforcing agents in various materials, including polymers. []

Relevance: TiO2 nanoparticles, synthesized via a nonhydrolytic sol-gel process, were incorporated into 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate to create reinforced epoxy networks. The study highlighted the reinforcing and stiffening effects of TiO2, attributing them to increased cross-linking density and the hydrodynamic effect of the nanoparticles. []

Nanosilica Particles

Compound Description: Nanosilica particles, due to their small size and high surface area, are known to influence the properties of polymer matrices significantly. []

Relevance: Nanosilica particles were incorporated into 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate to investigate their impact on the coefficient of thermal expansion (CTE) of the resulting composites. Different sizes and distributions of nanosilica particles were tested, revealing significant impacts on CTE values. []

Ytterbium(III) trifluoromethanesulfonate

Compound Description: This compound is a Lewis acid catalyst commonly employed in cationic polymerization reactions. []

Relevance: Ytterbium(III) trifluoromethanesulfonate was used as a cationic initiator for the curing of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate in the presence of TiO2 nanoparticles. The catalyst facilitated the ring-opening polymerization of the epoxy resin, leading to the formation of a three-dimensional network. []

Polyethylene glycol diacrylate (PEGDA)

Compound Description: PEGDA is a cross-linking agent commonly used in photopolymerization reactions to create hydrogels and other polymer networks. []

Relevance: PEGDA was employed alongside 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate in a study focused on developing zeolite-reinforced interpenetrating polymer networks (IPNs). The research demonstrated the feasibility of using a chalcone-based photoinitiating system to simultaneously initiate both free radical polymerization of PEGDA and cationic polymerization of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. []

2-(3,4-Epoxycyclohexyl)ethyl-trimethoxysilane (EHETMS)

Compound Description: EHETMS is an epoxy-functionalized silane coupling agent, often used to improve the adhesion between inorganic materials and organic polymers. []

Relevance: EHETMS served as a precursor for synthesizing a novel cycloaliphatic-epoxy oligosiloxane (EHDM) that was then incorporated into 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. This modification aimed to improve the properties of the epoxy resin, making it suitable for LED encapsulation applications. []

Dimethyldiethoxylsilane (DMDES)

Compound Description: DMDES is an alkoxysilane commonly used as a cross-linker or modifier in sol-gel processes and silicone chemistry. []

Relevance: DMDES played a crucial role in the synthesis of a novel cycloaliphatic-epoxy oligosiloxane (EHDM) by reacting with 2-(3,4-Epoxycyclohexyl)ethyl-trimethoxysilane (EHETMS) via a hydrolytic condensation reaction. This EHDM was then incorporated into 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate to enhance its properties for LED encapsulation. []

Dihydroxyl soybean oil (DSO)

Compound Description: DSO is a derivative of soybean oil containing hydroxyl functional groups, making it suitable for polymerization reactions. [, ]

Relevance: DSO was copolymerized with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate via cationic ring-opening photopolymerization to create bio-based coating materials. The incorporation of DSO significantly enhanced the flexibility of the resulting films. [, ]

Epoxidized soybean oil (ESO)

Compound Description: ESO is a bio-based epoxy monomer derived from soybean oil, valued for its potential to create more sustainable polymers. [, ]

Relevance: ESO was used alongside DSO in developing bio-based coating materials with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. Varying the ratios of ESO and DSO allowed for the tuning of the mechanical and thermal properties of the final films. [, ]

Compound Description: BAOM is a spiroorthocarbonate expanding monomer designed to counteract polymerization shrinkage in dental resins. []

Relevance: BAOM was investigated for its ability to reduce polymerization shrinkage in dental resin formulations containing 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. The study revealed that BAOM effectively decreased shrinkage while increasing the degree of polymerization. []

3,9-Diethyl-3,9-dihydroxymethyl-1,5,7,11-tetraoxaspiro[5.5] undecane (DHOM)

Compound Description: DHOM, similar to BAOM, is a spiroorthocarbonate expanding monomer aiming to mitigate polymerization shrinkage in resins. []

Relevance: DHOM, along with BAOM, was studied for its impact on the properties of a hybrid resin system containing 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. The research indicated that DHOM effectively reduced polymerization shrinkage. []

Properties

CAS Number

2386-87-0

Product Name

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2

InChI Key

YXALYBMHAYZKAP-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4

Canonical SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4

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